molecular formula C14H8BrNO2 B12536956 Benzo[d]oxazol-2-yl(4-bromophenyl)methanone

Benzo[d]oxazol-2-yl(4-bromophenyl)methanone

Cat. No.: B12536956
M. Wt: 302.12 g/mol
InChI Key: UCMHKNFMLFTZBU-UHFFFAOYSA-N
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Description

Benzo[d]oxazol-2-yl(4-bromophenyl)methanone is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzoxazole ring fused with a bromophenyl group, making it a unique and valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]oxazol-2-yl(4-bromophenyl)methanone typically involves the reaction of 2-aminophenol with 4-bromobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring. The reaction is usually carried out under reflux conditions with an appropriate solvent like dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]oxazol-2-yl(4-bromophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzo[d]oxazol-2-yl(4-bromophenyl)methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[d]oxazol-2-yl(4-bromophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Benzo[d]oxazol-2-yl(4-chlorophenyl)methanone
  • Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone
  • Benzo[d]oxazol-2-yl(4-methylphenyl)methanone

Uniqueness

Benzo[d]oxazol-2-yl(4-bromophenyl)methanone is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom can participate in various reactions, making the compound versatile for different applications. Additionally, the bromine atom can enhance the compound’s biological activity compared to its chloro, fluoro, and methyl analogs .

Biological Activity

Benzo[d]oxazol-2-yl(4-bromophenyl)methanone is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, including synthesis methods, biological evaluations, and potential therapeutic applications of this compound.

Chemical Structure and Synthesis

This compound features a benzoxazole ring substituted with a 4-bromophenyl group. The synthesis of this compound typically involves the reaction of benzo[d]oxazole derivatives with various electrophiles. The methodologies often focus on optimizing yields and enhancing the selectivity of the desired product through different reaction conditions.

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies, highlighting its potential as an antitumor agent, antimicrobial agent, and neuroprotective compound.

Antitumor Activity

Recent studies have shown that derivatives of benzoxazole exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound demonstrated notable antiproliferative effects against A549 (lung cancer), HT-29 (colon cancer), and B-16 (melanoma) cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways such as NF-kB and Akt/GSK-3β .

Cell Line IC50 (µM) Mechanism
A5495.6Apoptosis induction
HT-293.8Cell cycle arrest
B-164.2NF-kB inhibition

Antimicrobial Activity

Benzo[d]oxazol derivatives have also been investigated for their antimicrobial properties. Studies indicate that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the bromophenyl group has been linked to enhanced antibacterial efficacy, potentially due to increased lipophilicity which aids in membrane penetration .

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Candida albicans15

Neuroprotective Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promise in neuroprotection. Research indicates that it can mitigate neurotoxic effects induced by β-amyloid peptides in neuronal cell lines . The compound appears to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study examined the effects of benzo[d]oxazol derivatives on several cancer cell lines, revealing that modifications at the benzene ring significantly influenced cytotoxicity levels. The study concluded that specific substitutions could enhance potency by up to four times compared to unsubstituted analogs .
  • Antimicrobial Efficacy : In a comparative analysis of various benzoxazole derivatives, this compound was found to outperform several standard antibiotics against resistant bacterial strains, indicating its potential as a lead compound for new antimicrobial agents .

Properties

Molecular Formula

C14H8BrNO2

Molecular Weight

302.12 g/mol

IUPAC Name

1,3-benzoxazol-2-yl-(4-bromophenyl)methanone

InChI

InChI=1S/C14H8BrNO2/c15-10-7-5-9(6-8-10)13(17)14-16-11-3-1-2-4-12(11)18-14/h1-8H

InChI Key

UCMHKNFMLFTZBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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